3,5-Difluoro-4-(hydroxymethyl)benzonitrile
Overview
Description
3,5-Difluoro-4-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H5F2NO It is characterized by the presence of two fluorine atoms, a hydroxymethyl group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile typically involves the fluorination of a suitable precursor, followed by the introduction of the hydroxymethyl and nitrile groups. One common method involves the reaction of 3,5-difluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. The hydroxymethyl group can be introduced through a subsequent reduction reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination reactions using fluorinating agents such as hydrogen fluoride or elemental fluorine. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products
Oxidation: 3,5-Difluoro-4-carboxybenzonitrile.
Reduction: 3,5-Difluoro-4-(aminomethyl)benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-4-(hydroxymethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and fluorinated compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The fluorine atoms can enhance the compound’s stability and binding affinity to molecular targets, while the nitrile and hydroxymethyl groups can participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzonitrile: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
4-(Hydroxymethyl)benzonitrile: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
3,5-Difluoro-4-methylbenzonitrile: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
Uniqueness
3,5-Difluoro-4-(hydroxymethyl)benzonitrile is unique due to the combination of fluorine atoms, a hydroxymethyl group, and a nitrile group on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3,5-difluoro-4-(hydroxymethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2,12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIOVKVPSNAAIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677425 | |
Record name | 3,5-Difluoro-4-(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228421-83-8 | |
Record name | 3,5-Difluoro-4-(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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